2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one 2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13388097
InChI: InChI=1S/C9H5F2NOS/c10-6-1-2-8(7(11)5-6)12-9(13)3-4-14-12/h1-5H
SMILES: C1=CC(=C(C=C1F)F)N2C(=O)C=CS2
Molecular Formula: C9H5F2NOS
Molecular Weight: 213.21 g/mol

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one

CAS No.:

Cat. No.: VC13388097

Molecular Formula: C9H5F2NOS

Molecular Weight: 213.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one -

Specification

Molecular Formula C9H5F2NOS
Molecular Weight 213.21 g/mol
IUPAC Name 2-(2,4-difluorophenyl)-1,2-thiazol-3-one
Standard InChI InChI=1S/C9H5F2NOS/c10-6-1-2-8(7(11)5-6)12-9(13)3-4-14-12/h1-5H
Standard InChI Key JADAOSXHOPYZFS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)N2C(=O)C=CS2
Canonical SMILES C1=CC(=C(C=C1F)F)N2C(=O)C=CS2

Introduction

2-(2,4-Difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one is a heterocyclic compound with significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of thiazolones, which are known for their diverse pharmacological properties.

Structural Characteristics

The compound consists of a thiazolone ring fused with a difluorophenyl group at the second position. This unique structure contributes to its chemical stability and biological activity.

Synthesis

The synthesis of 2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one typically involves cyclization reactions using thioamide precursors and halogenated reagents. This method ensures high yields and purity.

General Synthetic Route:

  • Preparation of a thioamide intermediate.

  • Reaction with α-halogenated ketones under controlled conditions.

  • Cyclization to form the thiazolone ring.

Potential Applications:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to the electron-withdrawing fluorine substituents.

  • Anticancer Properties: Thiazolones are known to inhibit cancer cell proliferation by targeting specific enzymes or DNA interactions.

Mechanism of Action:

The presence of fluorine enhances lipophilicity and membrane penetration, while the thiazolone core interacts with biological targets such as enzymes or receptors.

Research Findings

Although specific experimental data on this compound are sparse, related studies highlight its potential:

  • Antimicrobial Screening: Similar thiazolone derivatives exhibit potent antimicrobial activity against resistant strains .

  • Anticancer Evaluation: Thiazolone analogs have shown efficacy in inhibiting tumor growth in vitro .

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